molecular formula C10H18O2 B8679084 Ethyl 1-propylcyclobutane-1-carboxylate CAS No. 925444-74-2

Ethyl 1-propylcyclobutane-1-carboxylate

Cat. No.: B8679084
CAS No.: 925444-74-2
M. Wt: 170.25 g/mol
InChI Key: GYNJRJNVOYTRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-propylcyclobutane-1-carboxylate is a cyclobutane-derived ester characterized by a four-membered cyclobutane ring substituted with a propyl group and an ethyl ester moiety at the 1-position. Cyclobutane derivatives are notable for their ring strain, which influences their reactivity and physical properties.

Properties

CAS No.

925444-74-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 1-propylcyclobutane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-3-6-10(7-5-8-10)9(11)12-4-2/h3-8H2,1-2H3

InChI Key

GYNJRJNVOYTRJY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related cyclobutane and cyclopentane carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties
Ethyl 1-propylcyclobutane-1-carboxylate C₁₀H₁₆O₂ 168.23 Ethyl ester, propyl group Synthetic intermediate, drug design
Methyl 1-(methylamino)cyclobutanecarboxylate C₇H₁₃NO₂·HCl 179.64 (free base) Methyl ester, methylamino Pharmaceutical synthesis (e.g., salts)
Methyl 1-(methylamino)cyclopentanecarboxylate C₈H₁₅NO₂·HCl 193.67 (free base) Cyclopentane ring, methyl ester Improved stability due to reduced ring strain

Key Observations :

  • Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogues, leading to greater reactivity but lower thermal stability. For example, cyclopentane-based carboxylates (e.g., Reference Example 87 in ) are often preferred in pharmaceutical synthesis for their stability.
  • Ester Group Impact : Ethyl esters (as in the target compound) typically exhibit slower hydrolysis rates compared to methyl esters (e.g., the methyl ester in ), which may prolong shelf-life in formulations.
  • Substituent Effects : The propyl group in this compound increases lipophilicity (logP ~2.8 estimated) compared to methyl-substituted analogues (logP ~1.5), influencing membrane permeability in drug candidates.
Spectroscopic Data Comparison
  • ¹H-NMR: this compound: Expected signals include a triplet for the ethyl ester (–OCH₂CH₃, δ ~1.2–1.4 ppm) and a multiplet for the cyclobutane protons (δ ~2.0–2.6 ppm). Methyl 1-(methylamino)cyclobutanecarboxylate: Observed δ 3.82 ppm (ester –OCH₃), δ 2.29 ppm (methylamino –CH₃), and cyclobutane protons at δ 2.56–2.31 ppm .

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